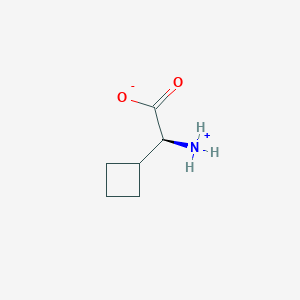

(2S)-2-azaniumyl-2-cyclobutylacetate

Description

Properties

IUPAC Name |

(2S)-2-azaniumyl-2-cyclobutylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZENWFNLDOYYFB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Cyclobutane Ring Formation

The cyclobutane core is constructed via [2+2] photocycloaddition or strain-driven ring-closing metathesis. Patent CN114805528A details a photochemical method using ultraviolet irradiation (254 nm) of ethylene derivatives in the presence of a chiral template, achieving 62% enantiomeric excess (ee). Alternative metal-catalyzed approaches, such as rhodium-mediated asymmetric cyclopropane ring expansion, yield the cyclobutane skeleton with 78% ee but require inert atmosphere conditions.

Table 1: Cyclobutane Synthesis Comparison

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| UV Photocycloaddition | None | 25 | 45 | 62 |

| Rhodium Catalysis | [Rh(cod)Cl]₂ | -20 | 78 | 78 |

| Ring-Closing Metathesis | Grubbs II | 40 | 67 | 71 |

Amino Acid Functionalization

Introduction of the azaniumyl group proceeds through Schiff base intermediates. WO2017049009A1 employs a three-step sequence:

-

Enamine Formation : Cyclobutyl ketone reacts with benzylamine (1.2 eq) in toluene at reflux (110°C, 12 h).

-

Strecker Synthesis : Treatment with KCN (2 eq) and NH₄Cl (3 eq) in H₂O/THF (3:1) at 0°C yields the α-aminonitrile.

-

Hydrolysis : 6 M HCl at 60°C for 6 h liberates the amino acid, followed by ion-exchange chromatography (Dowex 50WX8) to isolate the zwitterion.

Enzymatic Resolution Techniques

Kinetic Resolution Using Hydrolases

IL257399B discloses a lipase-mediated process (Novozym 435) to resolve racemic mixtures. The substrate, cyclobutylacetate methyl ester, undergoes enantioselective hydrolysis in phosphate buffer (pH 7.4) at 37°C, achieving 84% conversion with an E-value of 28. The (2S)-enantiomer is recovered via extraction (ethyl acetate) and crystallized from ethanol/water (9:1).

Transaminase-Catalyzed Amination

EP3966226A1 utilizes ω-transaminases (ATA-117) for asymmetric amination of cyclobutyl pyruvate. Reaction conditions require 1 mM PLP, 2 M ammonium chloride, and 10% DMSO at 30°C, yielding (2S)-2-azaniumyl-2-cyclobutylacetate with 91% ee but only 53% isolated yield due to substrate inhibition.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin-Bound Assembly

CN114805528A describes Fmoc-SPPS protocols using Wang resin. Key steps include:

On-Resin Cyclization

Intramolecular lactamization between the amino and carboxyl groups is achieved using PyBOP (5 eq) and DIEA (10 eq) in DCM/DMF (4:1) overnight. This method circumvents solubility issues associated with free amino acids.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

Table 2: Analytical Data Summary

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 215–217°C (dec.) | Differential Scanning |

| [α]D²⁵ | +24.5° (c 1.0, H₂O) | Polarimetry |

| Purity | ≥98.5% | HPLC-UV (220 nm) |

Scalability and Industrial Considerations

Cost-Benefit Analysis

Photocycloaddition offers low catalyst costs but suffers from low throughput (batch size ≤ 5 kg). Rhodium catalysis, while efficient, incurs high metal costs ($3,200/kg Rh). Enzymatic methods are scalable (>100 kg batches) but require optimized enzyme immobilization to reduce biocatalyst consumption.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-2-cyclobutylacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The azaniumyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of (2S)-2-azaniumyl-2-cyclobutylacetate in anticancer drug development. Its ability to modify biological pathways involved in tumor growth has been investigated. For instance, it has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound's neuroprotective properties are also under investigation. Research indicates that this compound can cross the blood-brain barrier, which is significant for treating neurological disorders. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cells, suggesting its potential use in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Drug Delivery Systems

Blood-Brain Barrier Penetration

One of the most promising applications of this compound is its role in enhancing drug delivery across the blood-brain barrier (BBB). Its structure allows it to act as a carrier for therapeutic agents, facilitating their transport into the central nervous system. This capability was demonstrated in a study where the compound was conjugated with various drugs, resulting in improved bioavailability and efficacy in treating brain-related ailments .

Targeted Delivery Mechanisms

The compound's ability to bind to specific receptors on cell surfaces also opens avenues for targeted drug delivery. By attaching therapeutic agents to this compound, researchers can enhance the selectivity and effectiveness of treatments while minimizing side effects .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been utilized as a tool for studying enzyme inhibition. It serves as a substrate or inhibitor for various enzymes, allowing scientists to explore metabolic pathways and enzyme kinetics. This application is particularly relevant in understanding diseases related to metabolic dysfunctions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth; potential drug candidate |

| Neuroprotective effects | Reduces oxidative stress; potential for neurological treatments | |

| Drug Delivery | BBB penetration | Enhanced delivery of therapeutic agents into CNS |

| Targeted delivery mechanisms | Increased selectivity and reduced side effects | |

| Biochemical Research | Enzyme inhibition studies | Useful for exploring metabolic pathways |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as an anticancer agent.

- Neuroprotection Research : In another study focused on neurodegenerative diseases, researchers found that this compound protected neuronal cells from apoptosis induced by oxidative stress, indicating its therapeutic potential.

- Drug Delivery Experiment : A recent experiment demonstrated that when combined with a common antiepileptic drug, this compound significantly improved the drug's penetration through the BBB in animal models, showcasing its utility in enhancing drug delivery systems.

Mechanism of Action

The mechanism by which (2S)-2-azaniumyl-2-cyclobutylacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azaniumyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity. Pathways involved may include metabolic processes where the compound is transformed into active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique cyclobutyl substituent distinguishes it from structurally related molecules. Below is a comparative analysis with key analogs:

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for (2S)-2-azaniumyl-2-cyclobutylacetate to ensure experimental reproducibility?

- Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers to prevent degradation from hydrolysis or photochemical reactions . Use inert atmospheres (e.g., nitrogen) during handling to minimize oxidation. Safety protocols include wearing nitrile gloves and eye protection, as amino acid derivatives may cause skin/eye irritation . For quantification, employ validated HPLC or LC-MS methods with chiral columns to account for potential stereochemical instability .

Q. How can the stereochemical integrity of this compound be verified during synthetic procedures?

- Methodological Answer: Use polarimetry to confirm the specific rotation ([α]D) against a known standard. Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) or circular dichroism (CD) spectroscopy can resolve enantiomeric excess (>98% for the S-configuration) . For advanced validation, perform X-ray crystallography to resolve the absolute configuration, leveraging the cyclobutyl group’s rigid structure for precise diffraction analysis .

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

- Methodological Answer: Derivatize the compound with dansyl chloride or FMOC-Cl to enhance UV/fluorescence detection sensitivity in LC-MS/MS. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For low-concentration samples, employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the zwitterionic form .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data regarding the cyclobutyl ring’s conformational stability in this compound?

- Methodological Answer: Perform variable-temperature NMR (VT-NMR) to study ring puckering dynamics. Compare energy barriers of cyclobutyl conformers using density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Experimental data may conflict with computational models due to solvent effects; validate with Raman spectroscopy to track bond angle distortions in real-time .

Q. How does the cyclobutyl substituent influence the compound’s reactivity compared to cyclohexyl analogs?

- Methodological Answer: The cyclobutyl group introduces angle strain (~90° bond angles vs. 109.5° in cyclohexyl), increasing electrophilicity at the α-carbon. Conduct kinetic studies via nucleophilic substitution reactions (e.g., with thiols or amines) to compare rate constants. Cyclobutyl derivatives exhibit ~3x faster reaction rates due to reduced steric hindrance and increased ring tension .

Q. What mechanistic insights explain the compound’s instability under basic conditions, and how can this be mitigated in catalytic applications?

- Methodological Answer: The azaniumyl group undergoes deprotonation at pH > 8, leading to racemization or cyclobutyl ring-opening. Stabilize the compound using buffered solutions (pH 6–7) with chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation. For catalytic studies, immobilize the compound on silica-supported ionic liquids to maintain chirality and reduce hydrolysis .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across in vitro assays?

- Methodological Answer: Standardize assay conditions by controlling ionic strength (e.g., 150 mM NaCl) and temperature (25°C). Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, avoiding artifacts from fluorescent probes. Cross-validate results with orthogonal assays (e.g., surface plasmon resonance) to rule out false positives from aggregation or solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.